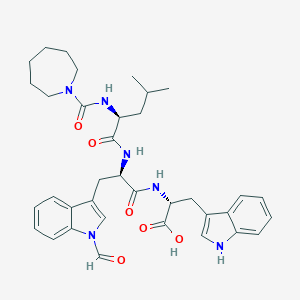
5-(2-Hydroxyethyl)pyrrolidin-2-one
Overview
Description
5-(2-Hydroxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a hydroxyethyl group at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Pyrrolidin-2-one is dissolved in a suitable solvent, such as tetrahydrofuran or dimethylformamide.
- Ethylene oxide is added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures.
- A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.
- The reaction mixture is stirred for several hours until the desired product is formed.
- The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-oxoethyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-(2-oxoethyl)pyrrolidin-2-one
Reduction: 5-(2-hydroxyethyl)pyrrolidin-2-ol
Substitution: Various substituted pyrrolidinones, depending on the nucleophile used
Scientific Research Applications
5-(2-Hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity. The pyrrolidinone ring provides structural stability and contributes to the overall pharmacophore of the molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the hydroxyethyl group.
5-(2-oxoethyl)pyrrolidin-2-one: An oxidized derivative of 5-(2-Hydroxyethyl)pyrrolidin-2-one.
N-methylpyrrolidin-2-one: A methylated derivative with different physicochemical properties.
Uniqueness
This compound is unique due to the presence of the hydroxyethyl group, which imparts specific reactivity and binding properties. This functional group allows for diverse chemical modifications and enhances the compound’s utility in various applications. The combination of the pyrrolidinone ring and the hydroxyethyl group provides a versatile scaffold for the design of novel compounds with tailored properties.
Properties
IUPAC Name |
5-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDPHDTYDBCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445924 | |
| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149427-84-9 | |
| Record name | 5-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

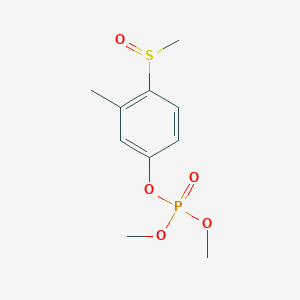
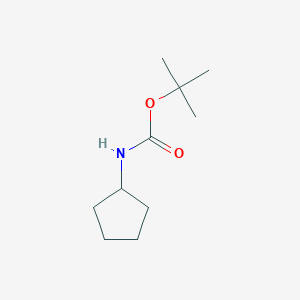

![Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate](/img/structure/B133088.png)

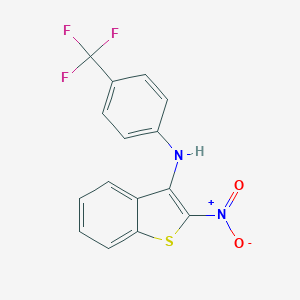
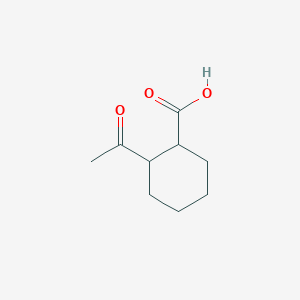
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
